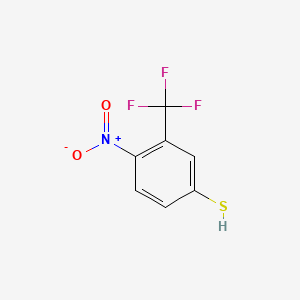

4-Nitro-3-(trifluoromethyl)benzenethiol

Description

4-Nitro-3-(trifluoromethyl)benzenethiol is a sulfur-containing aromatic compound characterized by a nitro (-NO₂) group at the 4-position, a trifluoromethyl (-CF₃) group at the 3-position, and a thiol (-SH) functional group on the benzene ring. This structure imparts unique physicochemical properties, such as high electrophilicity due to the electron-withdrawing nitro and trifluoromethyl groups, and nucleophilic reactivity from the thiol group.

Properties

CAS No. |

39234-82-7 |

|---|---|

Molecular Formula |

C7H4F3NO2S |

Molecular Weight |

223.17 g/mol |

IUPAC Name |

4-nitro-3-(trifluoromethyl)benzenethiol |

InChI |

InChI=1S/C7H4F3NO2S/c8-7(9,10)5-3-4(14)1-2-6(5)11(12)13/h1-3,14H |

InChI Key |

ANUSENKLRXGUHB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1S)C(F)(F)F)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

The following comparison focuses on structurally analogous compounds, including 4-nitro-3-(trifluoromethyl)phenol (TFM), 4-nitro-3-(trifluoromethyl)aniline, and flutamide derivatives, to highlight differences in reactivity, toxicity, and applications.

Structural and Physicochemical Properties

Key Observations:

- Electron-Withdrawing Effects: The -CF₃ and -NO₂ groups in all compounds enhance electrophilicity, making them reactive toward nucleophiles. However, the -SH group in benzenethiol introduces distinct redox behavior (e.g., disulfide formation) absent in phenol or aniline analogs .

- Thermal Stability : TFM’s boiling point (409.5 K) suggests moderate thermal stability, while benzenethiol’s stability remains uncharacterized but likely lower due to -SH lability .

Reactivity and Metabolic Pathways

- This compound : The thiol group may undergo oxidation to sulfonic acids or form metal complexes, which could influence toxicity or catalytic applications.

- Flutamide : Metabolized by CYP1A2/3A4 to 2-hydroxyflutamide, an active metabolite with antiandrogenic effects. Covalent binding of reactive metabolites to hepatocyte proteins contributes to liver toxicity .

Toxicity Profiles

Comparative Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.